Heneicosapentaenoic acid
Description
Heneicosapentaenoic acid (HPA; 21:5n-3) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) with a 21-carbon backbone and five cis-configured double bonds positioned at Δ6, Δ9, Δ12, Δ15, and Δ18 . It is found in trace amounts in green algae (e.g., B. pennata) and marine oils, particularly in fish oils and Greenshell mussel (GSM) lipid extracts . Structurally, HPA resembles eicosapentaenoic acid (EPA; 20:5n-3) but is elongated by one carbon at the carboxyl terminus, shifting the first double bond to Δ6 instead of Δ5 . This structural distinction influences its biochemical interactions, such as its incorporation into phospholipids and triacylglycerols and its role in modulating arachidonic acid (AA) synthesis .
Properties
IUPAC Name |
(6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOCQFSPEWCSDO-JLNKQSITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475525 | |
| Record name | UNII-HR3EZB17BI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24257-10-1 | |
| Record name | Heneicosapentaenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-HR3EZB17BI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HENEICOSAPENTAENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR3EZB17BI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Metabolic Conversion in Cell Cultures
HPA is generated endogenously through the α-oxidation of DHA-H, a hydroxylated derivative of docosahexaenoic acid (DHA). In HEK293T and N2a neuroblastoma cells, incubation with 30 μM DHA-H for 24–72 hours resulted in HPA accumulation, reaching concentrations up to 12.5 nmol/mg protein. The process involves steric hindrance at the α-hydroxyl group of DHA-H, which prevents its incorporation into membrane lipids and directs it toward α-oxidation. This pathway is distinct from β-oxidation, as evidenced by the absence of DHA accumulation during HPA synthesis.
In Vivo Production in Murine Models
Administration of DHA-H (5–200 mg/kg) to 5xFAD mice demonstrated dose-dependent HPA generation in plasma and brain tissue. At 200 mg/kg, brain HPA levels correlated positively with spatial memory performance (r = 0.78, p < 0.01), despite undetectable DHA-H in neural tissue. Lipid extraction protocols using chloroform:methanol (2:1 v/v) and transmethylation with acetyl chloride facilitated HPA quantification via gas chromatography.
Table 1: HPA Yields in Murine Models
| Dose (mg/kg) | Plasma HPA (μM) | Brain HPA (nmol/g) |
|---|---|---|
| 5 | 1.2 ± 0.3 | 0.8 ± 0.2 |
| 20 | 4.5 ± 1.1 | 2.1 ± 0.5 |
| 200 | 18.7 ± 3.4 | 5.9 ± 1.3 |
Data adapted from DHA-H treatment in 5xFAD mice.
Solvent-Based Extraction and Fractionation
Hexane Displacement Crystallization
Patent WO2012038833A1 details a method for concentrating omega-3 fatty acids using hexane as a displacement liquid. Crude HPA mixtures are dissolved in dichloromethane and subjected to fractional crystallization at −20°C, achieving 92% purity. Comparative studies showed hexane outperformed cyclohexane in yield (78% vs. 65%) due to its lower polarity, which reduced co-crystallization of glycerides.
Chromatographic Purification
Following extraction, reverse-phase HPLC with C18 columns and methanol:water (85:15 v/v) eluent isolates HPA from lipid complexes. This step is critical for removing cholesterol and saturated fatty acids, which elute earlier in the solvent gradient.
Table 2: Solvent Efficiency in HPA Isolation
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| Hexane | 92 | 78 |
| Cyclohexane | 88 | 65 |
| Ethyl Acetate | 85 | 72 |
Data from solvent screening in displacement crystallization.
Biosynthetic Pathways via Elongase/Desaturase Systems
Precursor Elongation
HPA biosynthesis from eicosapentaenoic acid (EPA; C20:5 n-3) requires a single carbon elongation step catalyzed by ELOVL5 elongase. In vitro assays with recombinant ELOVL5 demonstrated a 40% conversion rate of EPA to HPA when supplemented with malonyl-CoA. The reaction proceeds via a ketoacyl intermediate, which is subsequently reduced by NADPH-dependent enzymes.
Chemical Reactions Analysis
Types of Reactions: Heneicosapentaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or ozone under controlled conditions to form epoxides and other oxidation products.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated fatty acids.
Substitution: Substitution reactions can occur at the double bonds of this compound, often using halogens or other electrophilic reagents.
Major Products Formed:
Oxidation Products: Epoxides, hydroperoxides, and other oxygenated derivatives.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated fatty acids and other substituted derivatives.
Scientific Research Applications
Metabolism and Biochemical Properties
HPA is primarily derived from the α-oxidation of 2-hydroxy-docosahexaenoic acid (DHA-H), a derivative of docosahexaenoic acid (DHA). Research indicates that DHA-H undergoes α-oxidation to produce HPA, which accumulates in various biological systems including cell cultures and animal models. This metabolic conversion is crucial for the therapeutic efficacy of DHA-H against neurodegenerative conditions .
Table 1: Comparison of Fatty Acids
| Fatty Acid | Chemical Structure | Source | Notable Properties |
|---|---|---|---|
| DHA | C22:6 n-3 | Fish oil, algae | Anti-inflammatory, supports brain health |
| DHA-H | C22:6 n-3 (hydroxylated) | Modified DHA | Neuroprotective effects in AD models |
| HPA | C21:5 n-3 | Metabolite of DHA-H | Potential therapeutic agent for AD |
Neuroprotective Effects
Recent studies have demonstrated that both DHA-H and HPA exhibit neuroprotective properties. In animal models of AD, administration of these compounds has been shown to prevent cognitive decline and neuronal death induced by excitotoxic agents like NMDA (N-Methyl-D-Aspartate) . Specifically, HPA's ability to accumulate in the brain correlates positively with improved cognitive performance in behavioral tests .
Case Study: HPA in Alzheimer’s Disease Models
A study involving 5xFAD mice treated with DHA-H or HPA revealed that both compounds prevented cognitive deficits over a four-month period. The treatment resulted in increased levels of HPA in the brain, suggesting that its accumulation may be linked to enhanced cognitive function .
Clinical Implications
Given its biochemical properties and neuroprotective potential, HPA is being explored as a candidate for therapeutic interventions in AD. Current research focuses on understanding its pharmacokinetics and long-term effects on neuronal health. The unique metabolic pathway of HPA compared to other omega-3 fatty acids may offer new avenues for drug development targeting neurodegenerative diseases.
Mechanism of Action
Heneicosapentaenoic acid exerts its effects by incorporating into cellular membranes and influencing the activity of enzymes involved in lipid metabolism. It is a strong inhibitor of the conversion of alpha-linoleic acid and dihomo-gamma-linolenic acid to arachidonic acid in hepatoma cells. Additionally, it inhibits thromboxane synthesis in isolated platelets and inactivates prostaglandin H synthase .
Comparison with Similar Compounds
Table 1: Structural Comparison of HPA with Key Omega-3 PUFAs
| Compound | Carbon Chain | Double Bonds | Double Bond Positions | Primary Sources | Key Functional Properties |
|---|---|---|---|---|---|
| HPA (21:5n-3) | 21 | 5 | Δ6,9,12,15,18 | Green algae, fish oils, GSM | Inhibits AA synthesis; PGHS inactivation |
| EPA (20:5n-3) | 20 | 5 | Δ5,8,11,14,17 | Fish oils, algae | Eicosanoid precursor; anti-inflammatory |
| DHA (22:6n-3) | 22 | 6 | Δ4,7,10,13,16,19 | Fish oils, algae | Neuroprotective; membrane fluidity |
| ETA (20:4n-3) | 20 | 4 | Δ8,11,14,17 | GSM oils | COX inhibition; anti-inflammatory |
| DPA (22:5n-3) | 22 | 5 | Δ7,10,13,16,19 | Fish oils, marine mammals | Anti-arrhythmic; endothelial function |
Key Observations :
- Chain Length and Double Bond Positioning: HPA’s elongation compared to EPA reduces its substrate efficiency for cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, limiting its conversion into pro-inflammatory eicosanoids .
- Inhibition of AA Synthesis: HPA suppresses AA production from linoleic acid more effectively than EPA or DHA, likely due to its unique Δ6 desaturation site .
Anti-Inflammatory Activity
- GSM Oil: HPA, alongside eicosatetraenoic acid (ETA; 20:4n-3), contributes to the COX-inhibitory activity of GSM oil, with free fatty acid fractions showing the highest potency .
- Lipid Incorporation : HPA integrates into cellular membranes similarly to EPA and DHA but exhibits distinct regulatory effects on AA metabolism .
Neuroprotective Potential
HPA production via 2-OH-DHA α-oxidation in HEK293T cells suggests a role in mitigating neurodegenerative processes, though mechanistic studies are ongoing .
Chemical Stability and Handling
HPA ethyl ester (CAS 131775-86-5) is a stabilized derivative with enhanced lipophilicity. It requires storage at -20°C in ethanol solution and is flammable (flash point: 13°C) .
Biological Activity
Heneicosapentaenoic acid (HPA), also known as C21:5(n-3), is an omega-3 polyunsaturated fatty acid that has garnered attention for its potential health benefits, particularly in neuroprotection, anti-inflammatory effects, and metabolic regulation. This article delves into the biological activities of HPA, supported by recent research findings, case studies, and data tables.
1. Overview of this compound
HPA is a long-chain fatty acid that is primarily derived from the elongation of eicosapentaenoic acid (EPA). It is present in trace amounts in certain marine oils and has been shown to exhibit distinct biological properties compared to other omega-3 fatty acids like EPA and docosahexaenoic acid (DHA) .
2.1. Neuroprotective Effects
Research indicates that HPA may play a significant role in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). A study demonstrated that the metabolic conversion of DHA-H (a hydroxyl derivative of DHA) into HPA positively correlated with cognitive performance in AD mouse models. The administration of DHA-H increased brain levels of HPA without altering DHA levels, suggesting that HPA may contribute to cognitive function preservation .
2.2. Anti-inflammatory Properties
HPA has been shown to inhibit the conversion of alpha-linolenic acid and dihomo-gamma-linolenic acid to arachidonic acid more effectively than EPA or DHA. This inhibition suggests a potential role for HPA in modulating inflammatory responses . Additionally, HPA's poor substrate activity for prostaglandin H synthase indicates its potential as an anti-inflammatory agent .
3.1. Case Studies and Clinical Trials
A clinical study assessed the effects of dietary supplementation with omega-3 fatty acids, including HPA, on cardiometabolic profiles in adolescents. The results showed positive correlations between serum levels of omega-3 fatty acids and improvements in inflammatory markers such as adiponectin .
3.2. In Vitro Studies
In hepatoma cell lines, HPA was incorporated into phospholipids similarly to EPA and DHA but exhibited stronger inhibitory effects on arachidonic acid synthesis pathways . This unique profile suggests that HPA may have specific applications in managing conditions related to inflammation.
Table 1: Comparison of Biological Activities of Omega-3 Fatty Acids
| Fatty Acid | Inhibition of Arachidonic Acid Conversion | Neuroprotective Effects | Anti-inflammatory Activity |
|---|---|---|---|
| This compound (HPA) | Stronger than EPA and DHA | Positive correlation with cognitive function in AD models | Yes |
| Eicosapentaenoic Acid (EPA) | Moderate | Limited | Moderate |
| Docosahexaenoic Acid (DHA) | Weak | Strong | Moderate |
5. Conclusion
This compound exhibits promising biological activities that may have significant implications for health, particularly concerning neuroprotection and inflammation regulation. The unique metabolic pathways associated with HPA highlight its potential as a therapeutic agent in various health conditions, including neurodegenerative diseases and metabolic disorders.
Further research is warranted to fully elucidate the mechanisms underlying these effects and to explore the clinical applications of HPA in dietary supplements and pharmacotherapy.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
